1,2,3,4-Tetrahydronaphthalene-1-carbonitrile
CAS No.: 56536-96-0
Cat. No.: VC20838870
Molecular Formula: C11H11N
Molecular Weight: 157.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 56536-96-0 |
---|---|
Molecular Formula | C11H11N |
Molecular Weight | 157.21 g/mol |
IUPAC Name | 1,2,3,4-tetrahydronaphthalene-1-carbonitrile |
Standard InChI | InChI=1S/C11H11N/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10H,3,5-6H2 |
Standard InChI Key | HMRIXHRQNXHLSL-UHFFFAOYSA-N |
SMILES | C1CC(C2=CC=CC=C2C1)C#N |
Canonical SMILES | C1CC(C2=CC=CC=C2C1)C#N |
Introduction
Chemical Structure and Properties
1,2,3,4-Tetrahydronaphthalene-1-carbonitrile consists of a tetrahydronaphthalene moiety (a benzene ring fused to a cyclohexane) with a carbonitrile group (-C≡N) attached at position 1. This structure contributes to its unique chemical behavior and reactivity patterns.
Molecular and Physical Properties
The compound is characterized by specific molecular and physical properties that define its behavior in various chemical environments. These properties are crucial for understanding its potential applications and handling requirements.
Structural Characteristics
The tetralin backbone of 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile consists of a benzene ring fused with a partially hydrogenated cyclohexane ring. The nitrile group at position 1 significantly influences the electronic properties of the molecule, affecting its reactivity and potential applications in organic synthesis.
The partially saturated nature of the molecule, compared to fully aromatic naphthalene derivatives, confers unique physical and chemical properties. The cyclohexane portion provides conformational flexibility, while the aromatic portion contributes to stability and specific reactivity patterns.
Classification and Chemical Family
1,2,3,4-Tetrahydronaphthalene-1-carbonitrile belongs to several important chemical classifications that help understand its behavior and relationships to other compounds.
Chemical Classification
The compound falls within multiple classification categories based on its structural features and functional groups:
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Tetralins - Polycyclic aromatic compounds containing a tetralin moiety (benzene fused to cyclohexane)
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Nitriles - Compounds containing the cyano functional group (-C≡N)
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Benzenoids - Compounds containing benzene or modified benzene rings
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Aromatic homopolycyclic compounds - Compounds with multiple fused aromatic rings
This classification system places 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile within the broader context of organic chemistry and helps predict its chemical behavior .
Related Compounds
Several structurally related compounds share similar features with 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile, including:
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4-(1-Cyanoethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile (C₁₄H₁₄N₂, CAS: 57964-39-3) - Contains an additional cyanoethyl group at position 4
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1,2,3,4-Tetrahydro-4,4-dimethylnaphthalene-1-carbonitrile - Features two methyl groups at position 4
These related compounds share the basic tetralin scaffold with a nitrile group but differ in their substitution patterns, affecting their physical properties and potential applications.
Chemical Reactivity
The reactivity of 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile is largely influenced by its two key structural features: the partially saturated tetralin backbone and the nitrile functional group.
Nitrile Group Reactivity
The nitrile (-C≡N) group presents several reaction possibilities:
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Hydrolysis to carboxylic acids or amides under acidic or basic conditions
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Reduction to primary amines using appropriate reducing agents
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Addition reactions with organometallic reagents
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Participation in cycloaddition reactions
These reactions make 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile a potentially valuable intermediate in organic synthesis pathways.
Ring System Reactivity
The tetralin backbone offers:
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Potential for further hydrogenation of the aromatic ring
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Electrophilic aromatic substitution reactions on the benzene portion
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Possible oxidation of the cyclohexane portion
The combination of these reactive sites provides multiple handles for chemical transformations, making the compound versatile in synthetic applications.
Applications and Research Significance
1,2,3,4-Tetrahydronaphthalene-1-carbonitrile has several potential applications across different fields, though its primary use appears to be in chemical research.
Research Applications
The compound serves important functions in various research contexts:
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As a synthetic intermediate in the preparation of more complex molecules
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As a model compound for studying nitrile chemistry in partially hydrogenated aromatic systems
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In structure-activity relationship studies for biological investigations
Its availability as a research-grade chemical from commercial suppliers underscores its importance in laboratory settings .
Hazard Type | Classification | Statements |
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Physical Hazards | H227 | Combustible liquid |
Health Hazards | H315, H319, H335 | Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation |
Pictogram | GHS07 | Warning |
Precautionary Statements | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
These classifications indicate moderate health hazards requiring standard laboratory safety precautions .
Analytical Methods and Identification
Various analytical techniques can be employed to identify and characterize 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile in research and quality control contexts.
Spectroscopic Identification
Key spectroscopic methods useful for identification include:
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Infrared (IR) Spectroscopy: The nitrile group typically shows a characteristic sharp absorption band around 2200-2300 cm⁻¹
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can verify the tetralin structure and nitrile carbon
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Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns
Chromatographic Analysis
Chromatographic techniques suitable for analysis include:
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Gas Chromatography (GC): Useful for purity determination
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High-Performance Liquid Chromatography (HPLC): Applicable for isolation and quantification
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Thin-Layer Chromatography (TLC): Useful for reaction monitoring and preliminary identification
Comparative Analysis with Related Compounds
A comparative analysis of 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile with structurally similar compounds provides insights into structure-property relationships.
Structural Comparison Table
Property Comparison
The structural variations among these related compounds lead to significant differences in their properties:
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Molecular Weight: Increases with additional substituents, affecting physical properties like boiling point and solubility
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Polarity: Varies based on the number and position of nitrile groups
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Reactivity: Additional functional groups create new reactive sites and potential steric effects
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Biological Activity: Substitution patterns can dramatically alter biological interactions and metabolic processing
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